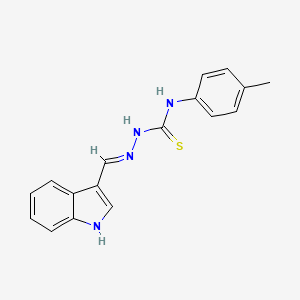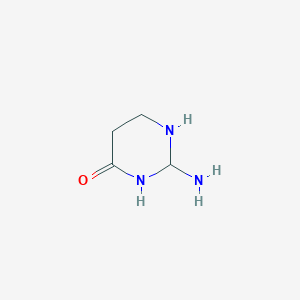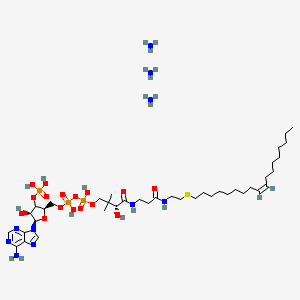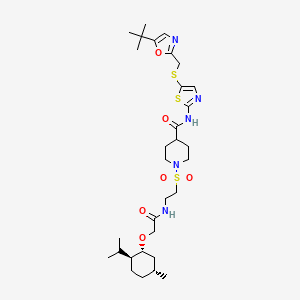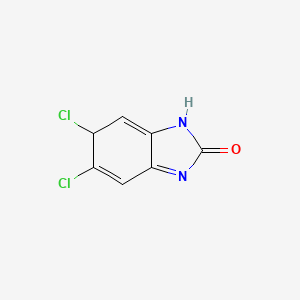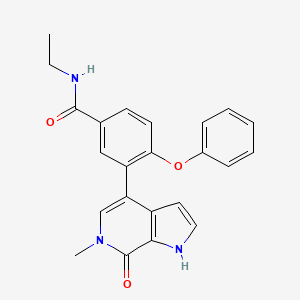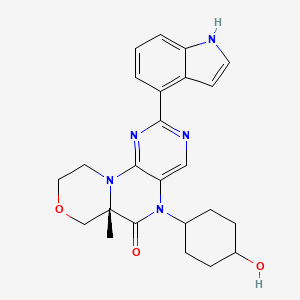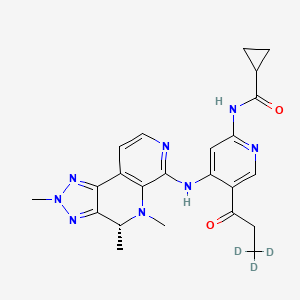![molecular formula C16H17N5O3S2 B15135810 2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.
Pyrazole Compounds: Compounds containing the pyrazole moiety, known for their diverse pharmacological properties.
Uniqueness
What sets 2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C16H17N5O3S2 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H17N5O3S2/c1-21(26(2,23)24)16-18-14(10-25-16)15(22)17-9-12-8-13(20-19-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,22) |
InChI-Schlüssel |
CQSWVQILATUXHL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC(=CS1)C(=O)NCC2=NN=C(C2)C3=CC=CC=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)
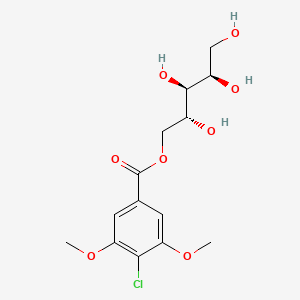
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
